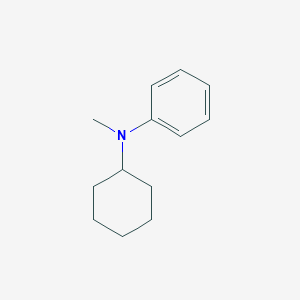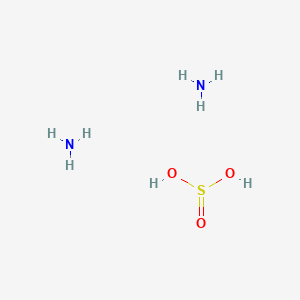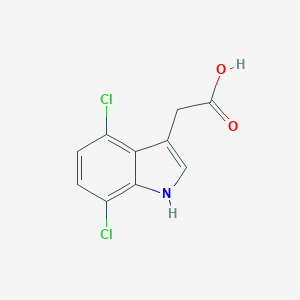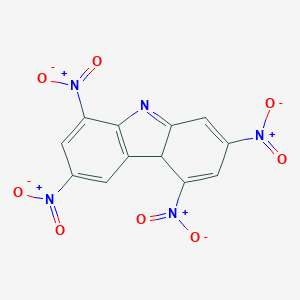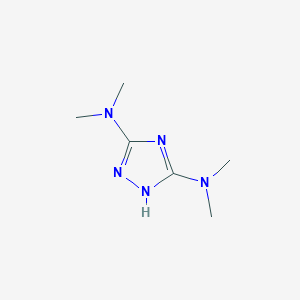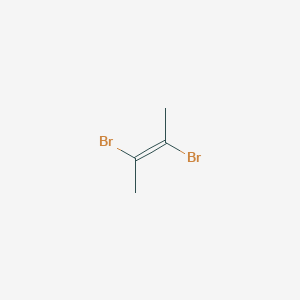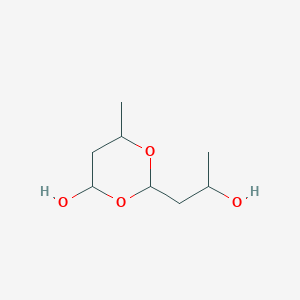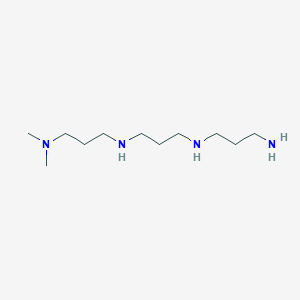
N'-(3-((3-Aminopropyl)amino)propyl)-N,N-dimethylpropane-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-((3-Aminopropyl)amino)propyl)-N,N-dimethylpropane-1,3-diamine, commonly known as DMAPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMAPA is a tertiary amine with a three-carbon chain that has two secondary amine groups and one primary amine group. It is a colorless liquid that is soluble in water and commonly used as a catalyst in organic synthesis.
作用机制
DMAPA acts as a catalyst by facilitating the reaction between the reactants. It does not participate in the reaction itself but increases the rate of the reaction. DMAPA is a nucleophilic catalyst that can activate carbonyl compounds and promote the formation of the intermediate.
生化和生理效应
DMAPA has no known biochemical or physiological effects on humans as it is not used as a drug. However, it has been reported to have toxic effects on aquatic organisms, and its use should be regulated to prevent environmental damage.
实验室实验的优点和局限性
DMAPA is an excellent catalyst for organic synthesis due to its high reactivity and selectivity. It is also relatively cheap and readily available, making it an attractive option for laboratory experiments. However, DMAPA is highly reactive and can be hazardous if not handled properly. It should be used with caution, and appropriate safety measures should be taken to prevent accidents.
未来方向
There are several future directions for the use of DMAPA in scientific research. One potential application is the synthesis of new drugs and pharmaceuticals. DMAPA can be used as a catalyst in the synthesis of various drug intermediates, which can be further developed into new drugs. Another potential application is the use of DMAPA in the synthesis of new materials. DMAPA can be used in the synthesis of polymers and other materials with unique properties. Overall, DMAPA has significant potential for future research and development in various fields.
合成方法
The synthesis of DMAPA involves the reaction of N,N-dimethylpropane-1,3-diamine with 1,3-dibromopropane in the presence of sodium hydroxide. The reaction takes place at room temperature and produces DMAPA as the final product. The yield of DMAPA can be increased by using excess 1,3-dibromopropane.
科学研究应用
DMAPA has been extensively used in scientific research due to its ability to act as a catalyst in organic synthesis. It has been used in the synthesis of various organic compounds, such as amides, esters, and ketones. DMAPA is also used as a reagent in the synthesis of peptides and proteins.
属性
CAS 编号 |
19475-69-5 |
|---|---|
产品名称 |
N'-(3-((3-Aminopropyl)amino)propyl)-N,N-dimethylpropane-1,3-diamine |
分子式 |
C11H28N4 |
分子量 |
216.37 g/mol |
IUPAC 名称 |
N'-[3-[3-(dimethylamino)propylamino]propyl]propane-1,3-diamine |
InChI |
InChI=1S/C11H28N4/c1-15(2)11-5-10-14-9-4-8-13-7-3-6-12/h13-14H,3-12H2,1-2H3 |
InChI 键 |
OYEMOASLKDSYHR-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNCCCNCCCN |
规范 SMILES |
CN(C)CCCNCCCNCCCN |
其他 CAS 编号 |
19475-69-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



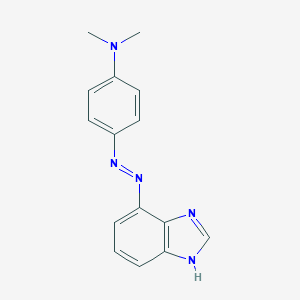
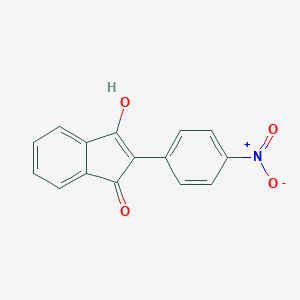
![exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate](/img/structure/B97067.png)
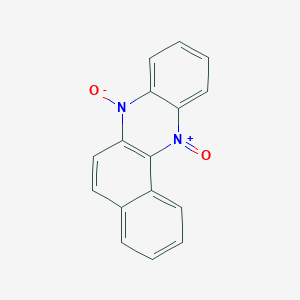
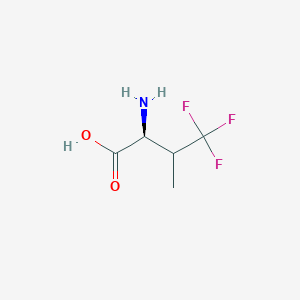
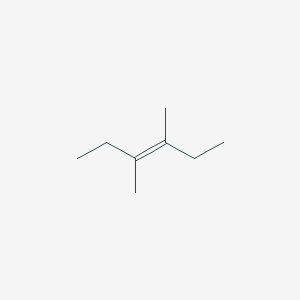
![3-[(2-Hydroxyphenyl)methylidene]pentane-2,4-dione](/img/structure/B97074.png)
